Penicillin O Sodium

CAS No.: 7177-54-0

Cat. No.: VC19698850

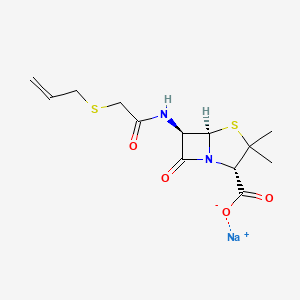

Molecular Formula: C13H17N2NaO4S2

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7177-54-0 |

|---|---|

| Molecular Formula | C13H17N2NaO4S2 |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O4S2.Na/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |

| Standard InChI Key | FSWBZIFHYODUAB-GITWGATASA-M |

| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Penicillin O Sodium (CAS 7177-54-0) is the sodium salt of almecillin (Penicillin O), with the molecular formula and a molar mass of 352.4 g/mol . Its parent compound, almecillin (CAS 87-09-2), lacks the sodium cation and has the formula , yielding a molecular weight of 328.40 g/mol. The sodium salt enhances the compound’s solubility in aqueous environments, a critical factor for its bioavailability and formulation into injectable or topical preparations.

Structural Features

The core structure of Penicillin O Sodium consists of a β-lactam ring fused to a thiazolidine ring, a hallmark of penicillin derivatives. The allylthio group (-S-CH2-CH=CH2) at the 6-amino position differentiates it from Penicillin G, which possesses a benzyl group (-C6H5CH2) at the same position . This substitution reduces susceptibility to penicillinase enzymes produced by resistant bacterial strains, albeit with a narrower antibacterial spectrum compared to later semisynthetic penicillins.

Table 1: Molecular Properties of Penicillin O Sodium

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 352.4 g/mol |

| CAS Number | 7177-54-0 |

| EC Number | 230-539-9 |

| Synonyms | Almecillin sodium, Sodium penicillin o |

Mechanism of Action and Pharmacodynamics

Penicillin O Sodium exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other β-lactams, it targets penicillin-binding proteins (PBPs), enzymes responsible for cross-linking peptidoglycan chains during cell wall assembly . Binding to PBPs disrupts wall integrity, leading to osmotic instability and cell lysis .

Ion Transport Disruption

A seminal study on Streptococcus faecalis revealed that penicillin exposure (1000 units/mL) alters cation transport, causing intracellular sodium accumulation and reduced potassium extrusion . This phenomenon, absent in protoplasts or nongrowing cells, underscores the dependency on intact cell walls for ion regulation. The allylthio moiety in Penicillin O Sodium may influence membrane permeability, though direct evidence remains sparse compared to Penicillin G .

Antibacterial Spectrum and Clinical Applications

Penicillin O Sodium primarily targets Gram-positive bacteria, including Streptococcus pneumoniae and non-penicillinase-producing Staphylococcus species . Its spectrum is narrower than Penicillin G, with limited activity against Gram-negative organisms due to reduced permeability through outer membranes.

Historical Use Cases

Current Research and Future Directions

Recent studies focus on structural analogs of Penicillin O to overcome β-lactamase resistance. Computational modeling of PBPs and allylthio interactions may guide rational drug design . Additionally, its role in ion transport modulation warrants exploration for adjuvant therapies in biofilm-associated infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume